molecular formula C17H18N2O2 B15175303 Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- CAS No. 126948-53-6

Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-

Cat. No.: B15175303
CAS No.: 126948-53-6
M. Wt: 282.34 g/mol
InChI Key: NONXHPQRMNHCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- (CAS: 126948-53-6) is a salen-type bisoxime ligand featuring two phenolic rings connected via a 1,3-propanediyl linker with nitrilomethylidyne (-CH=N-O-) groups (). This compound is structurally related to Schiff base ligands, which are widely studied for their chelation properties, catalytic activity, and applications in materials science and medicinal chemistry. Its derivatives are notable for their stability, modular synthesis, and adaptability in forming coordination complexes with transition metals ().

Properties

CAS No.

126948-53-6

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-[3-[(4-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol

InChI

InChI=1S/C17H18N2O2/c20-16-6-2-14(3-7-16)12-18-10-1-11-19-13-15-4-8-17(21)9-5-15/h2-9,12-13,20-21H,1,10-11H2

InChI Key

NONXHPQRMNHCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCCN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imine linkage.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The imine linkages can be reduced to amines using reducing agents.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and π-π interactions with target molecules, while the imine linkages can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Variations Among Salen-Type Bisoxime Ligands

Compound Name Linker Type Substituents Dihedral Angle (°) Key Features
Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- () 1,3-Propanediyl None (parent compound) 52.40 Flexible linker; intramolecular O-H···N H-bonding
4,4'-Dichloro analog () 1,3-Propanediyl Cl at 4,4' positions 52.40 Electron-withdrawing Cl enhances acidity of phenolic -OH groups
4,4'-Dibromo-ethylenedioxy analog () Ethylenedioxy Br at 4,4' positions N/A Shorter linker; higher rigidity; bromine increases molecular weight
4,4',6,6'-Tetrachloro-butylene analog () 1,4-Butylenedioxy Cl at 4,4',6,6' positions Extended conformation Larger linker allows for π-π stacking; strong intermolecular interactions
Dinitro-hexanedioxy analog () 1,6-Hexanediyl NO2 at 4,4' positions N/A Long aliphatic linker; nitro groups enhance electronic delocalization

Key Observations :

  • Linker Flexibility : The 1,3-propanediyl linker balances flexibility and spatial constraints, enabling moderate chelate ring sizes suitable for mid-sized metal ions (e.g., Cu²⁺, Ni²⁺) (). Ethylenedioxy (shorter) and butylenedioxy (longer) linkers alter metal-binding selectivity and supramolecular interactions ().
  • Substituent Effects: Electron-withdrawing groups (Cl, Br, NO2) increase phenolic -OH acidity, enhancing metal coordination efficiency and hydrogen-bonding interactions ().
  • Conformational Stability: Dihedral angles (e.g., 52.40°) between phenolic rings influence molecular geometry and packing in crystal lattices ().

Physicochemical Properties

Property Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- Ethylenedioxy Dibromo Analog () Butylenedioxy Tetrachloro Analog ()
Melting Point >300°C (estimated) >360°C () N/A
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Low in water, high in DMF Low in water, soluble in chloroform
Hydrogen Bonding Intramolecular O-H···N Intra- and intermolecular H-bonds Strong π-π stacking and H-bonds
Thermal Stability High Very high Moderate

Biological Activity

Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- (commonly referred to as compound 136192383) is a synthetic organic compound characterized by its unique structure and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects and mechanisms of action.

  • Chemical Formula: C17H18N2O2
  • Molecular Weight: 286.34 g/mol
  • CAS Registry Number: 136192383
  • IUPAC Name: Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-

The compound features a phenolic structure with two nitrile groups linked by a propane chain, which may influence its biological interactions.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit significant antioxidant activity due to their ability to scavenge free radicals. A study assessing various phenolic compounds found that those with multiple hydroxyl groups, like compound 136192383, can effectively inhibit oxidative stress in cellular models. The antioxidant capacity can be quantified through assays measuring the reduction of reactive oxygen species (ROS) in vitro.

Anti-inflammatory Effects

Phenol derivatives have been studied for their anti-inflammatory properties. In particular, compounds similar to phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis- have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition suggests a potential therapeutic role in managing inflammatory diseases.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of phenolic compounds on various cancer cell lines. Compound 136192383 showed promising results in inducing apoptosis in human cancer cells through the activation of caspase pathways. This mechanism highlights its potential as an anticancer agent.

Neuroprotective Effects

Emerging research indicates that certain phenolic compounds can exert neuroprotective effects by modulating neuroinflammation and oxidative stress. Studies have shown that compound 136192383 may protect neuronal cells from damage induced by neurotoxic agents through its antioxidant properties.

Table 1: Biological Activities of Phenol Derivatives

Activity TypeCompoundMechanism of ActionReference
AntioxidantPhenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-Scavenges free radicals
Anti-inflammatorySimilar Phenolic CompoundsInhibits TNF-α and IL-6
CytotoxicityCompound 136192383Induces apoptosis via caspase activation
NeuroprotectiveRelated Phenolic CompoundsReduces oxidative stress and neuroinflammation

Case Study 1: Anti-inflammatory Effects in Macrophages

A study investigated the effect of phenolic compounds on LPS-induced inflammation in RAW 264.7 macrophage cells. The results demonstrated that treatment with compound 136192383 significantly reduced levels of nitric oxide and pro-inflammatory cytokines. The underlying mechanism involved the inhibition of the MAPK signaling pathway, particularly ERK phosphorylation.

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of various phenolic compounds on breast cancer cell lines. Compound 136192383 exhibited IC50 values indicating potent cytotoxicity, leading to increased apoptosis rates compared to untreated controls. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.